molecular formula C₁₆H₁₈N₄O₅ B1146457 3-Toluoyl Decitabine CAS No. 183016-21-9

3-Toluoyl Decitabine

Cat. No.: B1146457
CAS No.: 183016-21-9
M. Wt: 346.34
InChI Key:
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Description

3-Toluoyl Decitabine: is a derivative of decitabine, a nucleoside analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia. This compound is characterized by the addition of a toluoyl group at the 3’ position of the decitabine molecule, which enhances its stability and bioavailability. It is a white to off-white solid with good thermal stability and solubility in most organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Scientific Research Applications

3-Toluoyl Decitabine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a reference material in analytical chemistry for the development of new synthetic methods and analytical techniques.

    Biology: Employed in studies related to DNA methylation and gene expression due to its ability to inhibit DNA methyltransferases.

    Medicine: Investigated for its potential in treating various cancers, especially acute myeloid leukemia and myelodysplastic syndromes, by reactivating tumor-suppressor genes.

    Industry: Utilized in the production of high-purity nucleoside analogs for pharmaceutical applications.

Mechanism of Action

Target of Action

3-Toluoyl Decitabine is a derivative of Decitabine, a chemotherapeutic pyrimidine nucleoside analogue . The primary target of Decitabine is DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in the regulation of gene expression .

Mode of Action

Decitabine integrates into cellular DNA and inhibits the action of DNA methyltransferases, leading to global hypomethylation . This results in alterations in gene expression . It is phosphorylated inside cells by the sequential action of deoxycytidine kinase, nucleotide monophosphate kinase, and nucleotide diphosphate kinase, prior to being incorporated into newly synthesized DNA by DNA polymerase .

Biochemical Pathways

The inhibition of DNA methyltransferases by Decitabine leads to a decrease in DNA methylation, which can reactivate silenced genes . This can affect various biochemical pathways, including those involved in cell proliferation and differentiation . For instance, it has been found that Decitabine can induce extensive mitotic disruption in myeloid tumors .

Pharmacokinetics

For decitabine, it is known that it is rapidly degraded by cytidine deaminase in the gut and liver, limiting its oral bioavailability . A combination of oral decitabine and the cytidine deaminase inhibitor cedazuridine has shown equivalent exposure to standard dose IV decitabine .

Result of Action

The result of Decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to changes in cell behavior, such as increased cell differentiation and decreased proliferation . In the context of cancer treatment, this can help to control the growth of cancerous cells .

Biochemical Analysis

Biochemical Properties

3-Toluoyl Decitabine plays a significant role in biochemical reactions, particularly in the inhibition of DNA methylation. This compound interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with DNA methyltransferase 1 (DNMT1), an enzyme responsible for maintaining DNA methylation patterns during cell division. This compound forms a covalent bond with DNMT1, leading to its degradation and subsequent hypomethylation of DNA . This hypomethylation can reactivate silenced genes, including tumor suppressor genes, thereby exerting its therapeutic effects.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by reactivating tumor suppressor genes and inhibiting oncogenes. This compound also affects cell signaling pathways, such as the STAT3 pathway, which is involved in cell proliferation and survival . Additionally, this compound influences gene expression by altering the methylation status of promoter regions, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into DNA during replication. Once incorporated, it forms a covalent bond with DNMT1, leading to the enzyme’s degradation and the subsequent hypomethylation of DNA . This hypomethylation results in the reactivation of silenced genes, including those involved in cell cycle regulation and apoptosis. Furthermore, this compound can induce mitotic disruption by forming DNA adducts, which interfere with DNA synthesis and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at -20°C but may degrade at higher temperatures . Long-term exposure to this compound in in vitro studies has shown sustained hypomethylation and reactivation of silenced genes. In in vivo studies, the compound has demonstrated prolonged therapeutic effects, with continuous administration leading to sustained gene reactivation and tumor suppression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound primarily induces hypomethylation and gene reactivation without significant toxicity . At higher doses, this compound can cause cytotoxicity and adverse effects, such as bone marrow suppression and gastrointestinal toxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytidine deaminase and deoxycytidine kinase . The compound is metabolized to its active form, which can be incorporated into DNA and exert its hypomethylating effects. Additionally, this compound can influence metabolic flux and metabolite levels by altering the expression of genes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters and distributed to different cellular compartments . Its localization and accumulation within cells can affect its therapeutic efficacy and toxicity.

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its effects on DNA methylation and gene expression . The compound may also be targeted to specific subcellular compartments through post-translational modifications and interactions with other biomolecules. This subcellular localization is crucial for its activity and function in regulating gene expression and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Toluoyl Decitabine typically involves the protection of the hydroxyl groups of decitabine followed by selective acylation at the 3’ position. The general steps are as follows:

    Protection: The hydroxyl groups of decitabine are protected using silyl or acyl protecting groups.

    Acylation: The protected decitabine is then reacted with toluoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the toluoyl group at the 3’ position.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Toluoyl Decitabine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its parent nucleoside or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the toluoyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Comparison with Similar Compounds

    Decitabine: The parent compound, used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

    Azacitidine: Another nucleoside analog with similar applications in cancer treatment.

    5-Aza-2’-deoxycytidine: A closely related compound with similar mechanisms of action.

Uniqueness of 3-Toluoyl Decitabine:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Toluoyl Decitabine involves the acylation of Decitabine with 3-Toluoyl Chloride.", "Starting Materials": [ "Decitabine", "3-Toluoyl Chloride", "Anhydrous Sodium Carbonate", "Methanol", "Dichloromethane", "Water" ], "Reaction": [ "Decitabine is dissolved in a mixture of methanol and water.", "Anhydrous sodium carbonate is added to the mixture to neutralize the solution.", "3-Toluoyl Chloride is added dropwise to the mixture while stirring at room temperature.", "The reaction mixture is stirred for several hours until completion.", "Dichloromethane is added to the reaction mixture and the organic layer is separated.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography to obtain 3-Toluoyl Decitabine." ] }

CAS No.

183016-21-9

Molecular Formula

C₁₆H₁₈N₄O₅

Molecular Weight

346.34

Synonyms

4-Amino-1-[2-deoxy-3-O-(4-methylbenzoyl)-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one

Origin of Product

United States

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